3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)benzonitrile
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Overview
Description
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)benzonitrile is a complex organic compound that has garnered significant interest in the field of synthetic chemistry. This compound is characterized by the presence of a dioxaborolane ring and a trifluoromethoxy group attached to a benzonitrile core. Its unique structure makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)benzonitrile typically involves the reaction of 4-(trifluoromethoxy)benzonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are employed to enhance efficiency and yield. The use of high-purity reagents and stringent control of reaction parameters are crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typical methods.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Boronic acids or esters.
Reduction: Primary amines.
Substitution: Substituted benzonitrile derivatives.
Scientific Research Applications
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of fluorescent probes and imaging agents due to its unique structural properties.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism by which 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)benzonitrile exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating the formation of carbon-carbon bonds. This compound can interact with various molecular targets, including organic halides and pseudohalides, through palladium-catalyzed pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)benzonitrile: Lacks the dioxaborolane ring, making it less versatile in cross-coupling reactions.
Bis(pinacolato)diboron: Contains two boron atoms but lacks the trifluoromethoxy and benzonitrile groups.
Phenylboronic acid: A simpler boronic acid derivative without the trifluoromethoxy and nitrile functionalities.
Uniqueness
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)benzonitrile stands out due to its combination of a boron-containing dioxaborolane ring and a trifluoromethoxy-substituted benzonitrile core. This unique structure enhances its reactivity and versatility in various chemical transformations, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BF3NO3/c1-12(2)13(3,4)22-15(21-12)10-7-9(8-19)5-6-11(10)20-14(16,17)18/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXUWZFMDPWWTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C#N)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BF3NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.08 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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